molecular formula C15H14ClNOS B12257187 N-(4-Chlorophenyl)-2-(ethylsulfanyl)benzamide

N-(4-Chlorophenyl)-2-(ethylsulfanyl)benzamide

Cat. No.: B12257187
M. Wt: 291.8 g/mol
InChI Key: GYUROYUUXNLRLA-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(ethylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group and an ethylsulfanyl group attached to the benzamide core

Properties

Molecular Formula

C15H14ClNOS

Molecular Weight

291.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-ethylsulfanylbenzamide

InChI

InChI=1S/C15H14ClNOS/c1-2-19-14-6-4-3-5-13(14)15(18)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18)

InChI Key

GYUROYUUXNLRLA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-(ethylsulfanyl)benzamide typically involves the reaction of 4-chloroaniline with 2-(ethylsulfanyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-(ethylsulfanyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-2-(ethylsulfanyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-3-(trifluoromethyl)benzamide
  • 4-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)benzamide

Uniqueness

N-(4-Chlorophenyl)-2-(ethylsulfanyl)benzamide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which are not possible with similar compounds lacking this functional group.

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